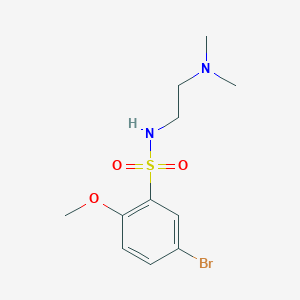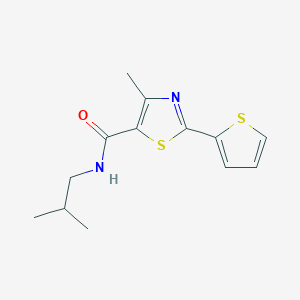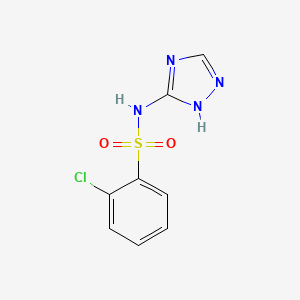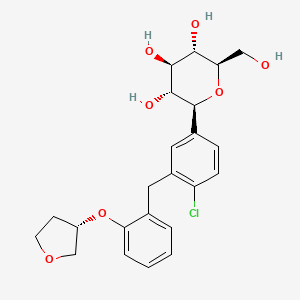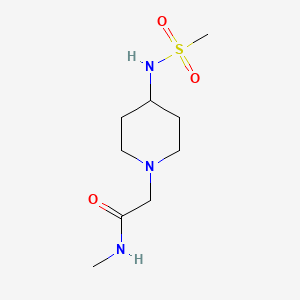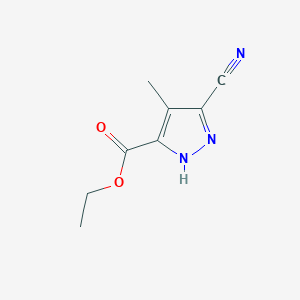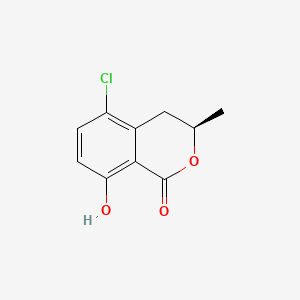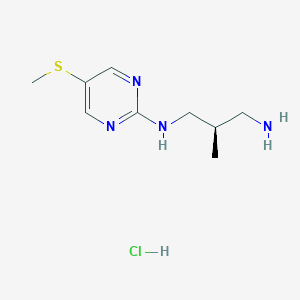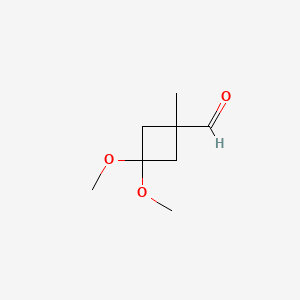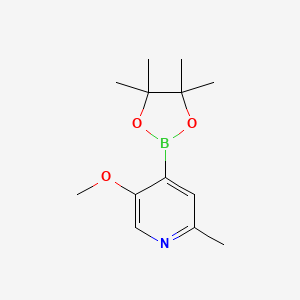
(2-i-Propyloxy-4-(trifluoromethoxy)phenyl)magnesium bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-iso-propyloxy-4-(trifluoromethoxy)phenyl)magnesium bromide, 0.50 M in THF, is a Grignard reagent used in organic synthesis. This compound is a solution of the organomagnesium bromide in tetrahydrofuran (THF), a common solvent for Grignard reagents. The presence of the trifluoromethoxy group and the iso-propyloxy group on the phenyl ring makes this compound particularly useful in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of (2-iso-propyloxy-4-(trifluoromethoxy)phenyl)magnesium bromide typically involves the reaction of the corresponding bromide with magnesium in the presence of THF. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. The bromide precursor is added to a reactor containing magnesium turnings and THF. The reaction is initiated by a small amount of iodine or a similar activator to facilitate the formation of the Grignard reagent. The process is carefully controlled to ensure the complete conversion of the bromide to the organomagnesium compound.
Analyse Des Réactions Chimiques
Types of Reactions
(2-iso-propyloxy-4-(trifluoromethoxy)phenyl)magnesium bromide undergoes several types of reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds to form alcohols.
Substitution Reactions: Can replace halides in organic molecules.
Coupling Reactions: Participates in cross-coupling reactions such as the Stille and Suzuki reactions.
Common Reagents and Conditions
Carbonyl Compounds: Aldehydes and ketones are common reactants.
Catalysts: Palladium or nickel catalysts are often used in coupling reactions.
Solvents: THF is the primary solvent, but other ethers can also be used.
Major Products
Alcohols: Formed from the reaction with carbonyl compounds.
Substituted Aromatics: Result from substitution reactions.
Coupled Products: Obtained from cross-coupling reactions.
Applications De Recherche Scientifique
Chemistry
In chemistry, (2-iso-propyloxy-4-(trifluoromethoxy)phenyl)magnesium bromide is used to synthesize complex organic molecules. It is particularly valuable in the formation of carbon-carbon bonds, which is a fundamental step in building larger organic structures.
Biology and Medicine
While its direct applications in biology and medicine are limited, the compounds synthesized using this Grignard reagent can have significant biological activity. For example, it can be used to create intermediates for pharmaceuticals.
Industry
In the industrial sector, this compound is used in the production of fine chemicals, agrochemicals, and materials science. Its ability to introduce trifluoromethoxy and iso-propyloxy groups into molecules makes it a versatile tool in various synthetic pathways.
Mécanisme D'action
The mechanism of action for (2-iso-propyloxy-4-(trifluoromethoxy)phenyl)magnesium bromide involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers. The magnesium atom stabilizes the negative charge developed during the reaction, facilitating the formation of new bonds. This compound primarily targets carbonyl groups, halides, and other electrophilic sites in organic molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(Trifluoromethoxy)phenylmagnesium bromide
- 3-(Trifluoromethoxy)phenylmagnesium bromide
- (2-methyl-4-(trifluoromethoxy)phenyl)magnesium bromide
Uniqueness
The uniqueness of (2-iso-propyloxy-4-(trifluoromethoxy)phenyl)magnesium bromide lies in its specific substitution pattern on the phenyl ring. The presence of both the iso-propyloxy and trifluoromethoxy groups provides distinct electronic and steric properties, making it suitable for specialized synthetic applications that other similar compounds may not achieve.
Propriétés
Formule moléculaire |
C10H10BrF3MgO2 |
|---|---|
Poids moléculaire |
323.39 g/mol |
Nom IUPAC |
magnesium;1-propan-2-yloxy-3-(trifluoromethoxy)benzene-6-ide;bromide |
InChI |
InChI=1S/C10H10F3O2.BrH.Mg/c1-7(2)14-8-4-3-5-9(6-8)15-10(11,12)13;;/h3,5-7H,1-2H3;1H;/q-1;;+2/p-1 |
Clé InChI |
FTYNRINFHXKASA-UHFFFAOYSA-M |
SMILES canonique |
CC(C)OC1=[C-]C=CC(=C1)OC(F)(F)F.[Mg+2].[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


